3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile
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Overview
Description
3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile is a complex organic compound with a unique structure that includes a carbazole core. Carbazole derivatives are known for their diverse biological activities and are of significant interest in various fields of research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbazole derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various carbazole derivatives, which are important in organic synthesis and materials science.
Biology: Carbazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Some carbazole derivatives are being explored for their potential therapeutic applications, including as drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A related compound with a similar core structure but different functional groups.
9H-Carbazole-9-ethylacrylate: Another carbazole derivative with different substituents that affect its properties and applications.
Uniqueness
3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile is unique due to its specific structure, which includes a nitrile group and a methyl group on the carbazole core. This unique structure imparts specific chemical and biological properties that differentiate it from other carbazole derivatives .
Properties
CAS No. |
314754-32-0 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propanenitrile |
InChI |
InChI=1S/C16H16N2O/c1-11-6-7-14-13(10-11)12-4-2-5-15(19)16(12)18(14)9-3-8-17/h6-7,10H,2-5,9H2,1H3 |
InChI Key |
XDZQOJLBGAVNKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCC#N |
Origin of Product |
United States |
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